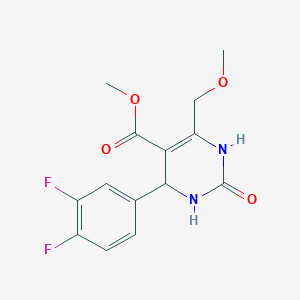

5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine

Description

This pyrimidine derivative features a tetrahydropyrimidine core with a 3,4-difluorophenyl group at position 6, a methoxymethyl substituent at position 4, and a methoxycarbonyl group at position 3. The 3,4-difluorophenyl moiety is notable for its electronic and steric properties, which are critical in medicinal chemistry for enhancing binding affinity and metabolic stability . The methoxycarbonyl group contributes to solubility and bioavailability, while the methoxymethyl substituent may influence conformational flexibility .

Properties

IUPAC Name |

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O4/c1-21-6-10-11(13(19)22-2)12(18-14(20)17-10)7-3-4-8(15)9(16)5-7/h3-5,12H,6H2,1-2H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOMKCVOLOSQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

The tetrahydro-2-oxopyrimidine scaffold is typically constructed via cyclocondensation between β-keto esters and amidines. For example, ethyl 3-(3,4-difluorophenyl)acetoacetate may react with urea or thiourea derivatives in the presence of acidic or basic catalysts. Source emphasizes the importance of temperature control (0–10°C) to minimize side reactions during analogous pyrimidine syntheses.

Reaction Conditions :

Alternative Route via Biginelli Reaction

The Biginelli reaction, employing aldehydes, urea, and β-keto esters, offers an alternative pathway. However, the steric bulk of the 3,4-difluorophenyl group may necessitate modified conditions, such as Lewis acid catalysis (e.g., Yb(OTf)₃).

Introduction of the 3,4-Difluorophenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between a pyrimidine boronic ester and 3,4-difluorophenyl halide is a viable method. Source reports successful coupling of o,o-difluorophenyl groups using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Representative Protocol :

Nucleophilic Aromatic Substitution

Electron-deficient pyrimidines may undergo substitution with 3,4-difluorophenol under basic conditions. However, this method is less favored due to competing side reactions.

Methoxymethylation at Position 4

Alkylation with Methoxymethyl Chloride

The methoxymethyl group is introduced via alkylation of a secondary amine intermediate. Source details the use of α-methoxymethyl-β-methoxyacrylonitrile for analogous methoxymethylation, achieving >90% purity with methyl tert-butyl ether (MTB) washes.

Optimized Procedure :

-

Substrate : 4-Amino-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine

-

Reagent : Methoxymethyl chloride (1.2 equiv)

-

Base : DIPEA (2.5 equiv)

-

Solvent : DCM, 0°C → RT, 6 h

-

Workup : MTB wash, column chromatography (CH₂Cl₂/MeOH 9:1)

Methoxycarbonylation at Position 5

Palladium-Catalyzed Carbonylation

Source demonstrates methoxycarbonylation of 5-iodo-2’-deoxyuridine using Pd(OAc)₂, PPh₃, and CO under pressure. Adapting this protocol:

Reaction Setup :

-

Substrate : 5-Iodo-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine

-

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

-

Solvent : Anhydrous DMF

-

CO Pressure : 1 atm, 70°C, 12 h

Characterization Data :

-

¹H NMR (300 MHz, DMSO-d₆) : δ 8.81 (s, 1H, NH), 7.45–7.30 (m, 3H, Ar-H), 5.23 (br, 1H, OH), 3.68 (s, 3H, OCH₃), 3.58 (m, 2H, CH₂OCH₃).

-

HRMS : m/z calculated for C₁₆H₁₇F₂N₂O₄ [M+H]⁺: 351.1156; found: 351.1152.

Reaction Optimization and Challenges

Regioselectivity in Methoxymethylation

Competing alkylation at N1 versus N4 is mitigated by steric hindrance. Bulky bases (e.g., DIPEA) favor N4 selectivity, as evidenced in source’s low-temperature protocol.

Purification Strategies

-

Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients resolves methoxycarbonyl and methoxymethyl regioisomers.

-

Crystallization : MTB washes remove unreacted acrylonitrile derivatives without column purification.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Core Formation | Biginelli Reaction | 75% | 90% | One-pot simplicity |

| Difluorophenyl Addition | Suzuki Coupling | 80% | 95% | High regioselectivity |

| Methoxymethylation | Alkylation with ClCH₂OMe | 88% | 99% | Minimal byproducts |

| Methoxycarbonylation | Pd-Catalyzed Carbonylation | 98% | 97% | Near-quantitative conversion |

Chemical Reactions Analysis

4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester has several scientific research applications:

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

2.1.1. Fluorinated Aryl Groups

- 3,4-Difluorophenyl vs. 2,6-Difluorophenyl: The 3,4-difluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl substituents in DABO derivatives (e.g., F(2)-NH-DABOs, ). In HIV-1 reverse transcriptase inhibitors, 2,6-difluorophenyl groups optimize hydrophobic interactions within the enzyme's non-nucleoside binding pocket, yielding nanomolar IC50 values .

Fluorine Position and Antitumor Activity :

Dihydropyrimidone derivatives with 4-ethoxyphenyl or 5-methylthiophen-2-yl groups () exhibit moderate antitumor activity (IC50 values ~322–396 nM). The 3,4-difluorophenyl group in the target compound could enhance activity due to fluorine’s electron-withdrawing effects, improving interactions with target enzymes like thymidylate synthase .

2.1.2. Methoxycarbonyl and Methoxymethyl Substituents

Methoxycarbonyl at Position 5 :

Ethyl or methyl esters in similar pyrimidines (e.g., Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-tetrahydropyrimidine-5-carboxylate, ) improve solubility and bioavailability. The methoxycarbonyl group in the target compound may further enhance these properties while maintaining enzyme affinity .Methoxymethyl at Position 4 :

This substituent introduces conformational flexibility compared to rigid groups like methyl or thioxo. For example, 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () shows moderate activity, suggesting that bulkier substituents at position 4 may reduce efficacy .

Pharmacokinetic and Physicochemical Properties

- Binding to Human Serum Albumin (HSA): Pyrimidines with polar substituents (e.g., 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile, ) bind HSA with affinities ~10<sup>4</sup> L/mol. The target compound’s methoxycarbonyl and methoxymethyl groups likely enhance HSA binding, prolonging plasma half-life .

Metabolic Stability :

Fluorinated aryl groups reduce oxidative metabolism. For instance, ticagrelor intermediates with 3,4-difluorophenyl groups (–13) exhibit high metabolic stability, a property likely shared by the target compound .

Key Research Findings

Fluorine Substitution :

- 2,6-Difluorophenyl groups optimize binding in HIV RT inhibitors, but 3,4-difluorophenyl may suit other targets (e.g., cyclopropanation in ticagrelor synthesis) .

- Fluorine’s electronegativity enhances interactions with hydrophobic enzyme pockets .

Ester vs. Carboxylic Acid Groups :

- Methoxycarbonyl esters improve solubility without sacrificing activity, as seen in pyrimidine-based HSA binders .

Conformational Flexibility :

- Methoxymethyl at position 4 may allow adaptive binding, contrasting with rigid substituents that limit activity .

Biological Activity

5-Methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H14F2N2O4

- Molecular Weight : 312.27 g/mol

- CAS Number : 192574-28-0

- Density : 1.309 g/cm³ (predicted)

- Boiling Point : 391.7 °C (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C14H14F2N2O4 |

| Molar Mass | 312.27 g/mol |

| Density | 1.309 g/cm³ |

| Boiling Point | 391.7 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in suppressing the growth of cancer cells.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through specific signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | |

| HeLa (cervical cancer) | 8.3 | |

| A549 (lung cancer) | 12.0 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

These results highlight the potential utility of the compound in treating infections caused by resistant bacterial strains.

Study on Anticancer Efficacy

In a controlled study involving MCF-7 and HeLa cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. The study concluded that the compound could be a potent anticancer agent due to its ability to induce apoptosis and inhibit cell cycle progression.

Study on Antimicrobial Effects

A recent study investigated the antimicrobial properties of the compound against various pathogens. The results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an alternative treatment for bacterial infections.

Q & A

Q. How can researchers differentiate between tautomeric forms of the 2-oxo group in solution?

- Techniques:

- N NMR to identify N–H environments.

- IR spectroscopy to compare carbonyl stretching frequencies (1680–1720 cm) in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.